

Preparation of 08:0 PE Liposomes: An Application Note and Protocol

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Compound of Interest

Compound Name: 08:0 PE

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Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (**08:0 PE**) is a short-chain, saturated phospholipid that can be used in the preparation of liposomes, particularly for applications in live cell imaging and kinetic measurement studies.[1] This document provides detailed protocols for the preparation of **08:0 PE** liposomes using the thin-film hydration method, followed by size reduction and homogenization using either extrusion or sonication.

Key Considerations for 08:0 PE Liposome Preparation

The gel-to-liquid crystalline phase transition temperature (T_c) is a critical parameter in liposome preparation, as hydration of the lipid film should occur above this temperature.[2][3] For phospholipids with short saturated acyl chains like **08:0 PE**, the transition temperature is expected to be well below 0°C. For instance, the transition temperature for 1,2-dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC), which has the same acyl chains, is estimated to be around -100°C.[4] Therefore, the hydration of the **08:0 PE** lipid film can be effectively performed at room temperature.

Experimental Protocols

Two common methods for downsizing the initially formed multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are extrusion and sonication.^{[2][5]}

Protocol 1: Thin-Film Hydration followed by Extrusion

This method produces liposomes with a more uniform size distribution.^[6]

Materials:

- 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (**08:0 PE**)^{[1][7]}
- Chloroform^{[8][9]}
- Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)^[8]
- Round-bottom flask^[10]
- Rotary evaporator
- Mini-extruder^[8]
- Polycarbonate membranes (e.g., 100 nm pore size)^[8]
- Glass syringes^[8]

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amount of **08:0 PE** in chloroform in a round-bottom flask.^[9]
 - Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.^{[3][11]}
 - To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours or overnight.^{[5][8]}

- Hydration:
 - Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the T_c of the lipid, which for **08:0 PE** is safely achieved at room temperature.[\[2\]](#)
 - Agitate the flask by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.[\[2\]](#)
- Extrusion:
 - Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[\[12\]](#)
 - Transfer the MLV suspension into a glass syringe.
 - Pass the suspension through the extruder a minimum of 11-21 times to ensure a homogenous population of unilamellar vesicles.[\[12\]](#) The resulting liposome solution should become translucent.

Protocol 2: Thin-Film Hydration followed by Sonication

Sonication is another effective method for producing small unilamellar vesicles (SUVs).[\[2\]](#)

Materials:

- Same as Protocol 1, with the addition of a probe sonicator.[\[13\]](#)

Procedure:

- Lipid Film Formation and Hydration:
 - Follow steps 1 and 2 from Protocol 1 to prepare the MLV suspension.
- Sonication:
 - Place the vial containing the MLV suspension in an ice bath to prevent overheating during sonication.[\[9\]](#)
 - Immerse the tip of the probe sonicator into the suspension.

- Sonicate the suspension in pulsed cycles (e.g., 2 seconds on, 2 seconds off) to reduce the size of the vesicles.[13]
- Continue sonication until the milky suspension becomes clear, indicating the formation of SUVs. The total sonication time can be around 5-15 minutes.[13]
- After sonication, it is recommended to centrifuge the sample to remove any titanium particles that may have shed from the probe tip.[9][13]

Data Presentation

The following tables summarize typical quantitative data for the preparation of **08:0 PE** liposomes.

Parameter	Value	Reference(s)
Lipid Concentration	10-20 mg/mL in organic solvent	[9]
Hydration Buffer	Phosphate-Buffered Saline (PBS), pH 7.4	[8]
Final Lipid Concentration	1-10 mg/mL in aqueous buffer	

Table 1: General Preparation Parameters

Parameter	Value	Reference(s)
Membrane Pore Size	100 nm (for LUVs)	[9][12]
Number of Passes	11-21	[12]
Resulting Vesicle Size	~120-140 nm for 100 nm pore size	[9]

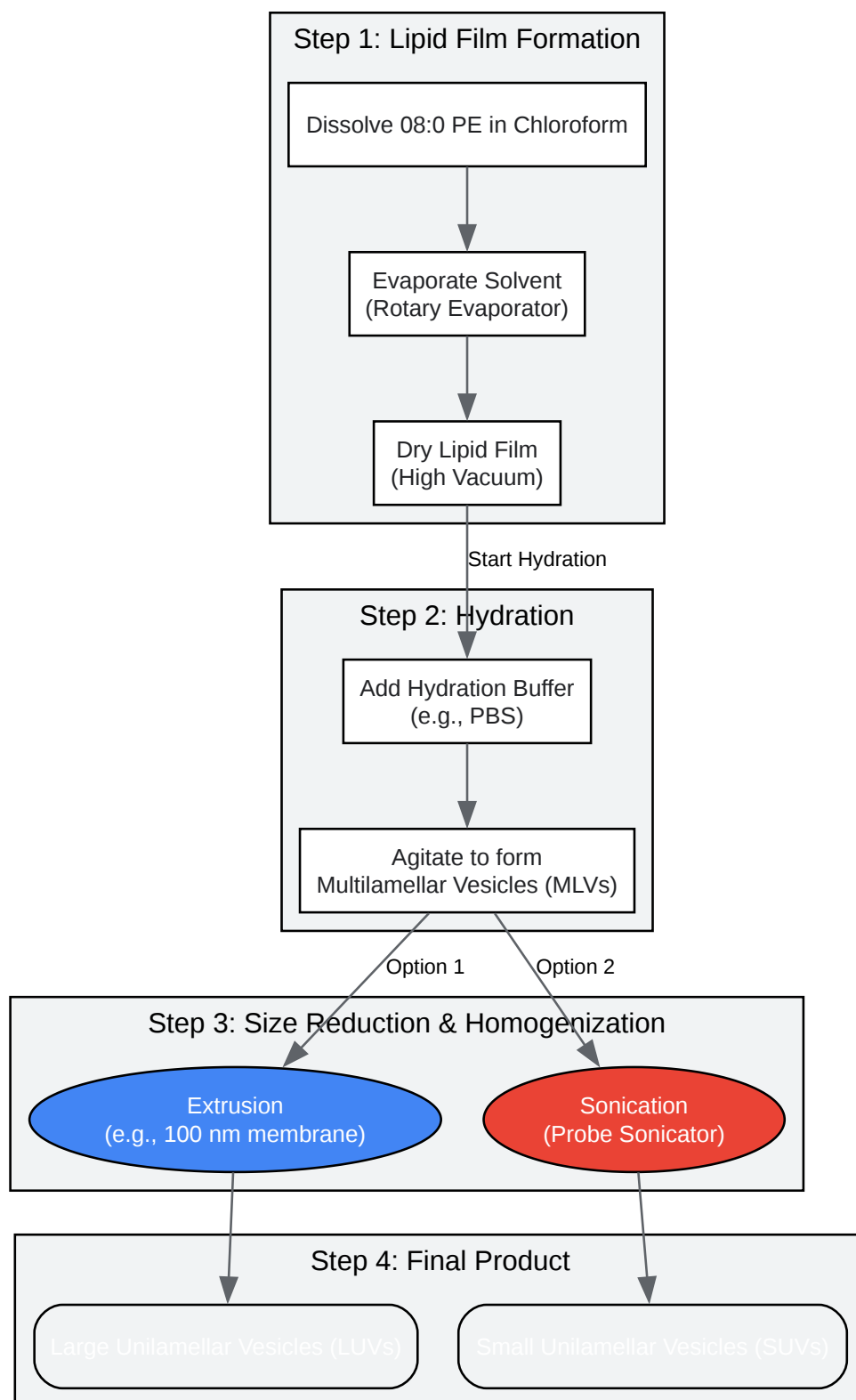
Table 2: Extrusion Parameters

Parameter	Value	Reference(s)
Sonication Type	Probe Sonicator	[13]
Power Setting	20% duty cycle	[13]
Pulse Duration	2 seconds on, 2 seconds off	[13]
Total Sonication Time	8 minutes (in 4 cycles of 2 min)	[13]
Resulting Vesicle Size	15-50 nm	[9]

Table 3: Sonication Parameters

Visualization of the Liposome Preparation Workflow

The following diagram illustrates the overall workflow for preparing **08:0 PE** liposomes.



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Caption: Workflow for **08:0 PE** liposome preparation.

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